molecular formula C19H16F3N3O B2771027 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide CAS No. 1421585-33-2

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide

Cat. No.: B2771027
CAS No.: 1421585-33-2
M. Wt: 359.352
InChI Key: LYFBFBJCMQZHNK-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates two pharmacologically significant moieties: a naphthamide group and a substituted pyrimidine ring. The naphthamide scaffold is recognized in medicinal chemistry for its potential in drug discovery, particularly as a core structure in multi-target protein kinase and histone deacetylase (HDAC) inhibitors . The pyrimidine component, featuring a metabolically stable trifluoromethyl group, is a privileged structure in the design of kinase inhibitors, such as those targeting Bcr-Abl for leukemia treatment . This combination suggests potential application as a lead compound or chemical probe in oncology research, specifically for investigating signal transduction pathways. The presence of the trifluoromethyl group is a common strategy in lead optimization to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this compound to explore its specific mechanism of action, inhibitory potency against various kinase targets, and cellular efficacy. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-12-11-16(19(20,21)22)25-17(24-12)9-10-23-18(26)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,11H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBFBJCMQZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine and an aldehyde or ketone.

    Ethyl Linker Addition: The ethyl group is introduced through an alkylation reaction, often using ethyl halides in the presence of a base like potassium carbonate.

    Naphthamide Formation: The final step involves coupling the ethyl-substituted pyrimidine with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of the compound, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-benzamide: Similar structure but with a benzamide moiety instead of a naphthamide.

    N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-naphthamide: Similar structure but with a different position of the naphthamide group.

Uniqueness

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the naphthamide moiety enhances its potential for diverse applications, distinguishing it from other similar compounds.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide is a synthetic compound with potential therapeutic applications, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and is linked to a naphthamide moiety . Its molecular formula is C19H20F3N3O2C_{19}H_{20}F_3N_3O_2 with a molecular weight of approximately 379 Da. The compound exhibits a logP value of 3.28, indicating moderate lipophilicity, which is beneficial for membrane permeability.

This compound primarily acts through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα.
  • Receptor Interaction : The compound may bind to various receptors in the central nervous system, potentially offering neuroprotective effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce cytokine production in cell cultures treated with inflammatory stimuli. For example, it effectively inhibits the release of TNFα and IL-6 in macrophage models exposed to lipopolysaccharide (LPS) .

Neuroprotective Potential

The neuroprotective effects of this compound have been explored in models of neurodegeneration. In animal studies, it has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, which is crucial for conditions like Alzheimer's disease .

Research Findings and Case Studies

A summary of key research findings includes:

StudyFindingsModel
Inhibition of TNFα and IL-6 productionMacrophage cell culture
Neuroprotection against oxidative stressRodent model of neurodegeneration
Modulation of NF-kB pathwayIn vitro inflammatory models

Case Study: In Vivo Efficacy

In a recent study examining the efficacy of this compound in an adjuvant-induced arthritis model, the compound significantly reduced joint inflammation and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research: How can the synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization requires precise control of reaction conditions. For pyrimidine-ethyl-naphthamide derivatives, key steps include:

  • Catalyst Selection : Use palladium-based catalysts for coupling reactions involving trifluoromethyl groups, which enhance regioselectivity .
  • Temperature Control : Maintain reactions at 50–60°C to avoid decomposition of the trifluoromethylpyrimidine intermediate .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive functional groups (e.g., amide bonds) .
  • Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Basic Research: What advanced spectroscopic techniques are recommended for characterizing the structural features of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure using SHELXL (for small-molecule refinement) to confirm the pyrimidine-naphthamide connectivity and substituent geometry .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) and 1H^{1}\text{H} NMR to analyze ethyl linker protons (δ 3.5–4.0 ppm, coupling with pyrimidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C21H19F3N3O\text{C}_{21}\text{H}_{19}\text{F}_3\text{N}_3\text{O}) with <5 ppm error .

Basic Research: What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to pyrimidine-binding enzymes (e.g., dihydrofolate reductase) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, focusing on the trifluoromethyl group’s electron-withdrawing effects .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Advanced Research: What strategies can identify the primary pharmacological targets of this compound?

Methodological Answer:

  • In Vitro Binding Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of pyrimidine-dependent kinases .
  • DARTS (Drug Affinity Responsive Target Stability) : Incubate the compound with cell lysates and analyze stabilized proteins via LC-MS/MS to detect target engagement .
  • CRISPR-Cas9 Knockout : Validate candidate targets by assessing loss of compound efficacy in gene-edited cell lines .

Advanced Research: How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions; monitor degradation via HPLC at 254 nm .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and quantify unchanged compound using validated LC-MS methods .

Advanced Research: How can contradictions in biological activity data across different assay systems be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence-based) vs. cell-based viability assays to distinguish direct target effects from off-target cytotoxicity .
  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in potency across structural analogs .
  • Solubility Correction : Normalize activity data using measured solubility (via nephelometry) to account for bioavailability differences in assay media .

Advanced Research: What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modifications to the pyrimidine (e.g., replacing trifluoromethyl with cyano) and naphthamide (e.g., halogenation) groups .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models based on IC50_{50} values from analogs .
  • Covalent Docking : For irreversible inhibitors, model Michael addition or nucleophilic substitution mechanisms involving the ethyl linker .

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